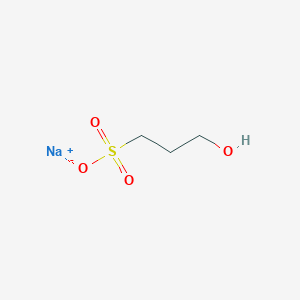

sodium 3-hydroxypropane-1-sulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

3542-44-7 |

|---|---|

Molecular Formula |

C3H8NaO4S |

Molecular Weight |

163.15 g/mol |

IUPAC Name |

sodium;3-hydroxypropane-1-sulfonate |

InChI |

InChI=1S/C3H8O4S.Na/c4-2-1-3-8(5,6)7;/h4H,1-3H2,(H,5,6,7); |

InChI Key |

ZTWXTOUATKTCQF-UHFFFAOYSA-N |

SMILES |

C(CO)CS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

C(CO)CS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C(CO)CS(=O)(=O)O.[Na] |

Other CAS No. |

3542-44-7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Sodium 3-hydroxypropane-1-sulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 3-hydroxypropane-1-sulfonate (CAS No: 3542-44-7) is a versatile organic compound with significant applications in chemical synthesis. Its unique structure, featuring both a hydroxyl group and a sulfonate group, imparts valuable hydrophilic properties, making it a key intermediate in the production of various specialty chemicals. This guide provides a comprehensive overview of its core physicochemical properties, synthesis methodologies, and experimental protocols for its characterization, tailored for a scientific audience.

Chemical Identity and Structure

This compound is an organosulfur compound and the sodium salt of 3-hydroxypropane-1-sulfonic acid. Its structure is characterized by a three-carbon chain with a hydroxyl group at one end and a sulfonate group at the other, providing a balance of reactive and hydrophilic functionalities.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | sodium;3-hydroxypropane-1-sulfonate | [1] |

| CAS Number | 3542-44-7 | [1] |

| Molecular Formula | C₃H₇NaO₄S | [1] |

| InChI | InChI=1S/C3H8O4S.Na/c4-2-1-3-8(5,6)7;/h4H,1-3H2,(H,5,6,7);/q;+1/p-1 | [1] |

| SMILES | C(CO)CS(=O)(=O)[O-].[Na+] |[1] |

Physicochemical Properties

The physicochemical properties of this compound are central to its application as a chemical intermediate. These properties have been determined through a combination of experimental analysis and computational modeling.

Physical and Chemical Properties

Table 2: Physical and Chemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 162.14 g/mol | [1] |

| Appearance | White to off-white powder and/or chunks | |

| Melting Point | 260 °C (decomposes) | [2] |

| Density | 1.489 g/cm³ |

| Boiling Point | Not applicable (decomposes) | |

Computed Molecular Properties

Computational descriptors provide insight into the molecule's behavior in various chemical and biological systems.

Table 3: Computed Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Topological Polar Surface Area | 85.8 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Complexity | 134 | [1] |

| Covalently-Bonded Unit Count | 2 | [1] |

| pKa (estimated) | Sulfonic acids are very strong acids, with estimated pKa values typically around -2 to -7, indicating the sulfonate group is fully ionized at physiological pH.[3][4] |

Synthesis and Chemical Significance

This compound serves as a crucial building block in organic synthesis, primarily for creating specialized surfactants and as a precursor to other functional chemicals.[1]

Primary Synthesis Route

The most common industrial method for synthesizing this compound involves the reaction of allyl alcohol with an aqueous solution of sodium bisulfite.[1][5][6] The reaction is typically carried out in the presence of an oxygen source, such as finely divided oxygen, air, or a peroxide, which acts as an initiator.[5][6] The process is maintained under neutral to slightly alkaline conditions (up to pH 7.5), and the temperature is generally kept below 40°C to ensure optimal yield and prevent side reactions.[5]

The following diagram illustrates the general workflow for this synthesis.

Caption: Synthesis workflow for this compound.

Alternative Synthesis Methods

Other synthesis pathways include:

-

From 3-chloro-1-propanol: This method involves a nucleophilic substitution reaction where 3-chloro-1-propanol is treated with sodium sulfite under alkaline conditions.[1]

-

Ring-opening of 1,3-propane sultone: The hydrolysis of 1,3-propane sultone with sodium hydroxide will open the cyclic sultone ring to form the desired product.[1]

Its chemical significance lies in its role as a versatile intermediate. It is a key precursor in the production of 1,3-propane sultone, an important compound used in electroplating, surfactants, and sensitizing dyes.[1]

Experimental Protocols

Accurate determination of physicochemical properties is essential for quality control and research applications. The following sections detail the standard methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point, or decomposition temperature for this compound, is a key indicator of purity.[7] The pharmacopeial standard is the capillary method.[8]

-

Principle: A small, packed sample in a glass capillary tube is heated at a controlled rate. The temperatures at which melting begins and is complete are recorded as the melting range.[7][9][10]

-

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a depth of 2-3 mm.[8]

-

Apparatus: An automated melting point apparatus or a Thiele tube setup is used.[7][9]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Measurement: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first drop of liquid appears is recorded, followed by the temperature at which the entire sample becomes a clear liquid. For this compound, observation of decomposition (e.g., charring) is noted.[9]

-

Purity: A sharp melting range (0.5-1.0°C) is indicative of a pure compound, whereas a broad range suggests the presence of impurities.[7][9]

-

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[11]

-

Principle: An excess amount of the solid compound is equilibrated with a specific volume of an aqueous buffer (e.g., phosphate buffer, pH 7.4) at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the filtered solution is then measured.

-

Methodology:

-

Preparation: An excess of solid this compound is added to a vial containing a known volume of the aqueous buffer.

-

Equilibration: The vial is sealed and agitated (shaken or stirred) in a temperature-controlled water bath for a sufficient period (typically 24-72 hours) to reach equilibrium.[12]

-

Phase Separation: The suspension is allowed to settle, and the supernatant is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique. Given the lack of a strong chromophore, methods like HPLC with an Evaporative Light Scattering Detector (ELSD) or quantitative NMR (qNMR) would be appropriate.[13][14]

-

pKa Determination (Potentiometric Titration)

While the sulfonic acid group is very strong, this protocol describes the general method for determining the pKa of an acidic functional group.

-

Principle: Potentiometric titration is a highly accurate and common method for pKa determination.[15] It involves monitoring the pH of a solution of the analyte as a known concentration of a titrant (a strong base) is added incrementally. The pKa is the pH at which the acid is half-neutralized.[16]

-

Methodology:

-

Solution Preparation: A precise amount of 3-hydroxypropane-1-sulfonic acid (the parent acid of the sodium salt) is dissolved in deionized, CO₂-free water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, known increments.

-

pH Measurement: The pH of the solution is measured with a calibrated pH electrode after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at the half-equivalence point.[15]

-

Partition Coefficient (LogP) Determination (Shake-Flask Method)

The n-octanol/water partition coefficient (Pow) is a measure of a compound's lipophilicity. The OECD Test Guideline 107 describes the standard shake-flask method.[17][18] Note: This method is not suitable for surface-active materials and may be challenging for highly polar, ionic compounds like this compound, which will partition almost exclusively into the aqueous phase.[19]

-

Principle: The compound is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentrations of the compound in both phases are measured to determine the partition coefficient.[18]

-

Methodology:

-

Preparation: A solution of the compound is prepared in either n-octanol or water (whichever is the better solvent). This is mixed with the other solvent in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for the phases to separate completely. Centrifugation can aid in phase separation.[18][20]

-

Sampling: A sample is carefully taken from both the aqueous and the n-octanol layers.

-

Quantification: The concentration of the analyte in each phase is determined using an appropriate analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

Applications and Relevance

The utility of this compound stems from its role as a synthetic intermediate. Its primary applications include:

-

Surfactant Synthesis: It serves as a building block for specialized hydroxy sulfonate surfactants.[1][21]

-

Polymer Chemistry: It can be used to introduce sulfonate groups into polymers, acting as a dopant or counterion in the synthesis of conductive polymers.[1]

-

Precursor to 1,3-Propane Sultone: It is a key starting material for producing 1,3-propane sultone, which has wide applications in electroplating and as an additive in electrolytes for lithium-ion batteries.[1]

Conclusion

This compound is a foundational chemical with well-defined physicochemical properties that make it highly valuable in synthetic chemistry. Its high polarity, water solubility, and reactive hydroxyl group allow for its incorporation into a wide range of molecules, from surfactants to advanced polymers. The standardized experimental protocols outlined in this guide provide the necessary framework for its accurate characterization, ensuring quality and consistency in research and industrial applications.

References

- 1. This compound | 3542-44-7 | Benchchem [benchchem.com]

- 2. Sodium 3-hydroxypropane-1-sulphonate | 3542-44-7 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. GB782094A - Process for the preparation of salts of 3-hydroxy-propane-1-sulphonic acid - Google Patents [patents.google.com]

- 6. US2806876A - Process for preparing salts of 3-hydroxypropane-1-sulfonic acid - Google Patents [patents.google.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. thinksrs.com [thinksrs.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. westlab.com [westlab.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 13. Sodium 3-chloro-2-hydroxypropane-1-sulfonate | SIELC Technologies [sielc.com]

- 14. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH | SIELC Technologies [sielc.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. byjus.com [byjus.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. enfo.hu [enfo.hu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis of Hydroxy Sulfonate Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Sodium 3-hydroxypropane-1-sulfonate from Allyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium 3-hydroxypropane-1-sulfonate, a versatile chemical intermediate, from the starting material allyl alcohol. The primary and most industrially relevant method involves the free-radical initiated addition of sodium bisulfite to allyl alcohol. This document details the underlying reaction mechanism, experimental protocols derived from established literature, and quantitative data to support reproducibility and process optimization.

Reaction Overview and Mechanism

The synthesis proceeds via a free-radical chain reaction. An initiator generates a bisulfite radical (•HSO₃), which then adds across the double bond of allyl alcohol. This process is typically carried out in an aqueous medium under controlled temperature and pH.

Reaction Scheme:

Caption: Overall reaction scheme for the synthesis of this compound.

The reaction mechanism can be broken down into three key stages: initiation, propagation, and termination.

Detailed Reaction Mechanism:

Caption: The three stages of the free-radical addition of bisulfite to allyl alcohol.

Quantitative Data Summary

The following table summarizes quantitative data from various reported experimental procedures for the synthesis of this compound.

| Parameter | Example 1[1] | Example 2[1] | Example 3[2] | Example 4[3] |

| Reactants | ||||

| Allyl Alcohol | Molar Excess | Dropwise Addition | 850 kg | 5.9 g |

| Sodium Bisulfite | In Solution | In Solution | 1550 kg | 1.83 g |

| Sodium Sulfite | In Solution | In Solution | - | 12.92 g |

| Initiator | Air | Air | 20 kg H₂O₂ | - (Implied atmospheric O₂) |

| Catalyst | Copper Sulfate | - | - | - |

| Solvent | Aqueous | Aqueous | Deionized Water | Water (40 ml + 20 ml) |

| Reaction Temperature | Room Temperature | -4 to +10 °C | 20-60 °C | Room temp. then 90-100 °C |

| Reaction Time | Not Specified | Not Specified | Not Specified | 1.5 h addition, 3-4 h reaction |

| pH | Neutral to weakly alkaline (up to 7.5) | Substantially Neutral | Not Specified | ~7-8 |

| Yield | Excellent (not quantified) | Not Specified | Not Specified | Not Specified |

Detailed Experimental Protocols

The following are representative experimental protocols synthesized from the available literature.

Protocol A: Air-Initiated Synthesis at Low Temperature[1]

-

Preparation of Bisulfite Solution: Prepare an aqueous solution of sodium bisulfite and sodium sulfite.

-

Reaction Setup: Place the bisulfite solution in a reaction vessel equipped with vigorous stirring and a means for introducing air.

-

Initiation and Reactant Addition: Begin passing air through the solution with vigorous stirring. Add allyl alcohol dropwise to the reaction mixture.

-

Temperature and pH Control: Maintain the reaction temperature between -4 °C and +10 °C using external cooling. Continuously neutralize the alkali generated during the reaction by adding an acid, such as sulfur dioxide, to maintain a substantially neutral pH.

-

Reaction Monitoring and Work-up: Monitor the reaction for the disappearance of allyl alcohol. Once complete, the reaction mixture can be worked up to isolate the this compound.

Protocol B: Peroxide-Initiated Industrial Scale Synthesis[2]

-

Solution Preparation: In a 5000L enamel reactor, dissolve 1550 kg of sodium bisulfite in 3000 kg of deionized water with stirring at room temperature. In a separate 3000L reactor, mix 850 kg of allyl alcohol, 2000 kg of deionized water, and 20 kg of hydrogen peroxide (H₂O₂), stirring until uniform.

-

Reaction Execution: The two solutions are simultaneously pumped into a microchannel reactor. The reaction is carried out at a temperature of 20-60 °C and a pressure of 0.5-1 MPa.

-

Product Collection: The output from the reactor is the aqueous solution of this compound.

Protocol C: Laboratory Scale Synthesis[3]

-

Preparation of Solutions:

-

Solution A: Dissolve 1.83 g of sodium bisulfite and 12.0 g of sodium sulfite in 40 ml of water.

-

Solution B: Dissolve 5.9 g of distilled allyl alcohol in 20 ml of water.

-

-

Reaction Setup: In a 250 ml three-neck flask with intense agitation, place 0.92 g of sodium sulfite and 20 ml of water.

-

Reactant Addition: Simultaneously add Solution A and Solution B dropwise to the flask over 90 minutes at room temperature.

-

Reaction Completion: After the addition is complete, increase the temperature to 90-100 °C and maintain for 3-4 hours, keeping the pH between 7 and 8.

-

Initial Work-up: Adjust the pH of the mixture to 3-4 with 10% sulfuric acid to remove unreacted sulfite and bisulfite as sulfur dioxide. Concentrate the mixture using a rotary evaporator.

-

Purification: Neutralize the concentrated mixture with 10% sodium hydroxide solution. Concentrate again until a white solid appears. Add ethanol to precipitate inorganic salts, and filter to obtain the filtrate containing the product.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: A generalized experimental workflow for the synthesis and purification.

Concluding Remarks

The synthesis of this compound from allyl alcohol is a well-established process. The key to a successful and high-yield synthesis lies in the careful control of reaction parameters, particularly temperature, pH, and the efficient initiation of the free-radical chain reaction. The choice of initiator and reaction conditions can be adapted for various scales, from laboratory preparations to industrial production. The provided protocols and data serve as a foundational guide for researchers and professionals in the field to develop and optimize this important chemical transformation.

References

Structural Elucidation of Sodium 3-Hydroxypropane-1-sulfonate via NMR Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of sodium 3-hydroxypropane-1-sulfonate using nuclear magnetic resonance (NMR) spectroscopy. The following sections provide a comprehensive overview of the expected NMR data, detailed experimental protocols for data acquisition, and a logical workflow for the structural analysis.

Overview of Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure determination of organic molecules.[1] For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework.[1] The analysis of chemical shifts, signal multiplicities, and through-bond correlations allows for the definitive assignment of each proton and carbon atom in the structure.

Quantitative NMR Data

The following tables summarize the expected quantitative ¹H and ¹³C NMR data for this compound, acquired in deuterium oxide (D₂O).

Table 1: ¹H NMR Spectral Data

| Position | Chemical Shift (δ) ppm | Multiplicity | Protons |

| 1 | ~3.67 | Triplet (t) | 2H |

| 2 | ~1.94 | Multiplet (m) | 2H |

| 3 | ~2.95 | Multiplet (m) | 2H |

Data sourced from experiments performed on a 400 MHz spectrometer.[2]

Table 2: ¹³C NMR Spectral Data

| Position | Chemical Shift (δ) ppm |

| 1 | ~60.7 |

| 2 | ~27.4 |

| 3 | ~48.3 |

Data sourced from experiments performed on a 100.6 MHz spectrometer with proton decoupling.[2]

Experimental Protocols

The following protocols provide a general framework for the acquisition of high-quality NMR data for this compound. Instrument-specific parameters may require optimization.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterium oxide (D₂O).

-

Homogenization: Gently vortex the sample to ensure complete dissolution.

-

Filtration: Filter the solution through a glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of a suitable internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), can be added.

¹H NMR Spectroscopy

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Number of Scans (NS): 8 to 16

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AQ): 2-4 seconds

-

Spectral Width (SW): 10-12 ppm

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak (HDO) or the internal standard.

-

Integrate the signals.

-

¹³C{¹H} NMR Spectroscopy

-

Spectrometer: 100.6 MHz or corresponding frequency for the available ¹H spectrometer.

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Number of Scans (NS): 1024 to 4096 (or more, depending on concentration)

-

Relaxation Delay (D1): 2 seconds

-

Acquisition Time (AQ): 1-2 seconds

-

Spectral Width (SW): 0-80 ppm

-

-

Processing:

-

Apply a Fourier transform with proton decoupling.

-

Phase correct the spectrum.

-

Reference the spectrum to the internal standard or an external reference.

-

2D COSY (Correlation Spectroscopy)

-

Pulse Program: A standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).

-

Acquisition Parameters:

-

Acquire a 2D matrix with sufficient resolution in both dimensions (e.g., 1024 x 256 data points).

-

-

Processing:

-

Apply a 2D Fourier transform.

-

Symmetrize the spectrum.

-

Analyze the cross-peaks, which indicate proton-proton couplings.

-

Visualization of the Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

This workflow demonstrates the systematic approach to confirming the structure of this compound, starting from sample preparation and proceeding through data acquisition and detailed spectral analysis to the final structural confirmation.

References

A Technical Guide to the Thermal Stability and Decomposition of Sodium 3-Hydroxypropane-1-sulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of sodium 3-hydroxypropane-1-sulfonate. The information is curated for professionals in research and development who utilize this compound and require a thorough understanding of its thermal properties for applications in chemical synthesis, formulation, and drug development. This document summarizes key thermal data, proposes a decomposition pathway based on related compounds, and outlines detailed experimental protocols for thermal analysis.

Thermal Stability and Decomposition Data

The thermal stability of this compound is a critical parameter for its handling, storage, and application in various processes. The available data indicates that this compound decomposes upon melting. For a comparative perspective, the decomposition temperatures of this compound and other simple sodium alkanesulfonates are presented in Table 1.

| Compound Name | Chemical Formula | Decomposition Temperature (°C) |

| This compound | C₃H₇NaO₄S | ~260[1] |

| Sodium 1-propanesulfonate | C₃H₇NaO₃S | ~250[2] |

| Sodium 1-butanesulfonate | C₄H₉NaO₃S | >300[3] |

Table 1: Decomposition Temperatures of this compound and Related Sodium Alkanesulfonates.

Proposed Thermal Decomposition Pathway

The proposed decomposition pathway is as follows:

-

Initiation: The process begins with the homolytic cleavage of the C-S bond, generating an alkyl radical and a sodium sulfonate radical (•SO₃Na).

-

Propagation and Product Formation:

-

The highly reactive sodium sulfonate radical can abstract a hydrogen atom from another molecule, leading to the formation of sodium hydrogen sulfite (NaHSO₃). Sodium hydrogen sulfite is unstable at elevated temperatures and can disproportionate to form sodium sulfite (Na₂SO₃), sulfur dioxide (SO₂), and water (H₂O).

-

Alternatively, the sodium sulfonate radical can rearrange and react further to form sodium sulfate (Na₂SO₄) and sulfur dioxide (SO₂).

-

The organic radical fragment (•CH₂CH₂CH₂OH) can undergo further reactions such as fragmentation, rearrangement, and polymerization, contributing to a carbonaceous component in the residue.

-

-

Termination: The final solid residue is expected to be a mixture of sodium sulfite, sodium sulfate, and some carbonaceous material.

Experimental Protocols for Thermal Analysis

To investigate the thermal stability and decomposition of this compound, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) using Fourier-transform infrared spectroscopy (FTIR) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss during decomposition.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment. An analysis in air can also be performed to assess oxidative stability.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Plot the percentage of weight loss as a function of temperature. The onset temperature of decomposition is determined from the initial significant weight loss. The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, and to observe any other thermal events such as solid-solid transitions or the endothermic/exothermic nature of decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or gold-plated stainless steel DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 300°C (or a temperature just beyond the decomposition onset observed in TGA) at a heating rate of 10°C/min.

-

-

Data Analysis: Plot the heat flow as a function of temperature. The melting point is identified as the peak temperature of the endothermic event. The enthalpy of fusion can be calculated by integrating the area under the melting peak.

Evolved Gas Analysis by TGA-FTIR

Objective: To identify the gaseous products evolved during the thermal decomposition of the sample.

Methodology:

-

Instrument: A TGA instrument coupled to an FTIR spectrometer via a heated transfer line.

-

TGA Conditions: Follow the same procedure as outlined for the TGA experiment.

-

FTIR Conditions:

-

Transfer Line Temperature: Maintain at a temperature high enough to prevent condensation of evolved gases (e.g., 220-250°C).

-

Gas Cell Temperature: Maintain at a similar temperature to the transfer line.

-

Spectral Acquisition: Collect FTIR spectra of the evolved gases continuously throughout the TGA run. A typical setting would be a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an acquisition rate of one spectrum per minute.

-

-

Data Analysis: Correlate the evolution of specific gases (identified by their characteristic IR absorption bands) with the weight loss steps observed in the TGA data. This allows for a detailed understanding of the decomposition process.

Conclusion

This compound exhibits thermal decomposition at approximately 260°C. The decomposition mechanism is likely initiated by the cleavage of the carbon-sulfur bond, leading to the evolution of sulfur dioxide and the formation of a solid residue containing sodium sulfite and sodium sulfate. For applications where this compound may be subjected to elevated temperatures, it is crucial to consider its thermal liability. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own detailed thermal analysis, ensuring safe and effective use of this compound in their work.

References

- 1. Chemical Stability of Sodium Alkyl Naphthalene Sulfonate – GREEN AGROCHEM [greenagrochem.com]

- 2. 14533-63-2 CAS MSDS (Sodium 1-propanesulfonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Sodium 1-butanesulfonate 1-Butanesulfonic acid sodium salt [sigmaaldrich.com]

Solubility of Sodium 3-Hydroxypropane-1-sulfonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of sodium 3-hydroxypropane-1-sulfonate in organic solvents. Due to a lack of publicly available quantitative data, this document focuses on providing a detailed experimental protocol for researchers to determine these solubility values.

Introduction

This compound is a chemical intermediate with a versatile structure, incorporating both a hydroxyl and a sulfonate functional group.[1] Its utility in various synthetic pathways, including the production of surfactants and other specialty chemicals, often necessitates its use in non-aqueous environments.[1] A thorough understanding of its solubility in organic solvents is therefore critical for process development, reaction optimization, and formulation in diverse fields, including pharmaceuticals and materials science. This guide outlines a standardized method for determining the solubility of this compound and provides a framework for presenting the resulting data.

Quantitative Solubility Data

Currently, specific quantitative data on the solubility of this compound in a range of organic solvents is not extensively reported in peer-reviewed literature or publicly accessible databases. Researchers are encouraged to determine these values experimentally. The following table provides a recommended format for presenting empirically determined solubility data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | Data to be determined | Data to be determined | HPLC, Gravimetric |

| Ethanol | 25 | Data to be determined | Data to be determined | HPLC, Gravimetric |

| Acetone | 25 | Data to be determined | Data to be determined | HPLC, Gravimetric |

| Isopropanol | 25 | Data to be determined | Data to be determined | HPLC, Gravimetric |

| Acetonitrile | 25 | Data to be determined | Data to be determined | HPLC, Gravimetric |

| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | HPLC, Gravimetric |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | HPLC, Gravimetric |

| Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined | HPLC, Gravimetric |

Experimental Protocol for Solubility Determination

The following protocol details the isothermal shake-flask method, a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.

3.1 Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD), or a gravimetric analysis setup (vacuum oven, desiccator).

3.2 Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the shaker and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample to a known volume with the same solvent.

-

3.3 Quantification

3.3.1 High-Performance Liquid Chromatography (HPLC)

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Develop a suitable HPLC method. Given the lack of a strong chromophore, an ELSD or a UV detector at a low wavelength (if applicable) may be used.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the diluted, filtered sample from step 3.3 and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

3.3.2 Gravimetric Analysis

-

Accurately transfer a known volume of the filtered supernatant to a pre-weighed, dry container.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the solute.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the dried residue.

-

The mass of the dissolved solid can be determined by subtracting the initial weight of the container.

-

Calculate the solubility in terms of g/100 mL or other desired units.

3.4 Data Reporting

-

Report the average solubility value and the standard deviation from at least three replicate experiments for each solvent.

-

Specify the temperature at which the solubility was determined.

-

Detail the analytical method used for quantification.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

molecular structure and formula of sodium 3-hydroxypropane-1-sulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and applications of sodium 3-hydroxypropane-1-sulfonate. The information is intended to support research and development activities where this compound may be utilized as a key intermediate or functional component.

Molecular Structure and Chemical Formula

This compound is an organic sodium salt consisting of a propane backbone substituted with a hydroxyl group at one terminus and a sulfonate group at the other. This bifunctional nature imparts unique solubility and reactivity characteristics to the molecule.

-

Chemical Name: this compound

-

CAS Number: 3542-44-7[1]

-

Molecular Formula: C₃H₇NaO₄S[2]

-

Molecular Structure: HO-CH₂-CH₂-CH₂-SO₃⁻Na⁺

Structural Identifiers:

-

InChI: InChI=1S/C3H8O4S.Na/c4-2-1-3-8(5,6)7;/h4H,1-3H2,(H,5,6,7);/q;+1/p-1[1][3]

-

InChIKey: CSKVLUWCGPWCQR-UHFFFAOYSA-M[3]

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic data for this compound are summarized below. This information is crucial for its identification, purification, and application in various chemical processes.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Weight | 162.14 g/mol | [1][3] |

| Appearance | White crystalline solid | |

| Melting Point | 260 °C (decomposes) | [1][4] |

| pKa (of parent acid) | ~1.69 (Predicted) | [5] |

| Density (of parent acid) | 1.364 g/mL at 20 °C | [5][6] |

| Solubility | High water solubility | [7] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (D₂O) | δ 3.67 (t, 2H, -CH₂OH), δ 2.95 (m, 2H, -CH₂SO₃), δ 1.94 (m, 2H, -CH₂CH₂CH₂-) | [8] |

| ¹³C NMR (D₂O) | δ 60.7, 48.3, 27.4 | |

| FT-IR | A broad absorption band is expected in the region of 3400-3500 cm⁻¹ (O-H stretching). Characteristic bands for the sulfonate group (S=O stretching) are also present. | [8] |

Synthesis and Manufacturing

This compound can be synthesized through several routes. The two most common methods are the radical addition of bisulfite to allyl alcohol and the nucleophilic ring-opening of 1,3-propane sultone.

Synthesis from Allyl Alcohol (Radical Addition)

This is a widely used industrial method involving the reaction of allyl alcohol with an aqueous solution of sodium bisulfite and sodium sulfite, often in the presence of an initiator or oxygen.[8]

-

Preparation of Reagent Solutions:

-

Solution A: Dissolve sodium bisulfite (e.g., 1.83 g) and sodium sulfite (e.g., 12.0 g) in deionized water (e.g., 40 mL).

-

Solution B: Dissolve distilled allyl alcohol (e.g., 5.9 g) in deionized water (e.g., 20 mL).

-

-

Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, add a small amount of sodium sulfite (e.g., 0.92 g) and deionized water (e.g., 20 mL).

-

Addition of Reagents: Simultaneously add Solution A and Solution B dropwise to the flask at room temperature over a period of 90 minutes with vigorous stirring.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to 90-100 °C and maintain for 3-4 hours, keeping the pH between 7 and 8. The reaction is complete when the characteristic odor of allyl alcohol is no longer detectable.

-

Work-up and Purification:

-

Adjust the pH of the mixture to 3-4 with 10% sulfuric acid to remove unreacted sulfite and bisulfite as sulfur dioxide.

-

Concentrate the solution using a rotary evaporator until a white solid begins to appear.

-

Add ethanol to precipitate inorganic salts, then filter the mixture.

-

The filtrate, containing the desired product, can be further purified by recrystallization.

-

References

- 1. 3-ヒドロキシ-1-プロパンスルホン酸 ナトリウム塩 technical grade, 80% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-Propanesulfonic acid, 3-hydroxy-, sodium salt (1:1) | C3H7NaO4S | CID 23687212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium 3-hydroxypropane-1-sulphonate | 3542-44-7 [chemicalbook.com]

- 5. 3-HYDROXYPROPANESULFONIC ACID | 15909-83-8 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE - Ataman Kimya [atamanchemicals.com]

- 8. This compound | 3542-44-7 | Benchchem [benchchem.com]

Purity Analysis of Technical Grade Sodium 3-Hydroxypropane-1-sulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of technical grade sodium 3-hydroxypropane-1-sulfonate. It details potential impurities, analytical techniques, and includes specific experimental protocols for accurate quantification.

Introduction to this compound and its Purity

This compound is a hydrophilic organic compound used in a variety of applications, including as a component in biological buffers, in the synthesis of specialty chemicals, and in the formulation of pharmaceuticals. The purity of this compound is critical for its intended applications, as impurities can affect its physical and chemical properties, as well as its biological activity. Technical grade this compound typically has a purity of around 80%, with the remainder comprising water and various process-related impurities.[1] A thorough purity analysis is therefore essential to ensure the quality and consistency of the final product.

Potential Impurities in Technical Grade this compound

The manufacturing process of this compound can introduce several impurities. The primary synthesis routes involve the reaction of allyl alcohol with sodium bisulfite or the ring-opening of 1,3-propane sultone.[2] These processes can lead to the presence of unreacted starting materials, byproducts, and inorganic salts.

Table 1: Summary of Potential Impurities

| Impurity Class | Specific Impurity | Typical Origin |

| Organic Byproducts | 3,3'-oxybis(propane-1-sulfonate) (Dimer) | Side reaction during synthesis |

| 1,3-Propane sultone | Unreacted starting material/intermediate | |

| Unreacted Starting Materials | Allyl alcohol | Incomplete reaction |

| Sodium bisulfite | Incomplete reaction | |

| Inorganic Salts | Sodium sulfate | Oxidation of sodium bisulfite |

| Sodium chloride | From pH adjustment or purification steps | |

| Solvent | Water | Reaction medium and hygroscopic nature |

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is recommended for the comprehensive purity analysis of technical grade this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of the main component and its organic impurities. Due to the polar nature and lack of a strong chromophore in this compound, detection methods such as Evaporative Light Scattering Detection (ELSD) or UV detection at low wavelengths (e.g., < 210 nm) are often employed.[3][4] A mixed-mode or reverse-phase column can be used for separation.[3][4]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that can be used to determine the purity of the main component without the need for a reference standard of the analyte itself. It relies on the use of a certified internal standard.[5][6][7] ¹H NMR is particularly useful for identifying and quantifying organic impurities, including the dimeric byproduct.

Ion Chromatography (IC)

Ion chromatography is the preferred method for the quantification of inorganic anionic impurities such as sulfate and chloride.[8][9][10][11] This technique offers high selectivity and sensitivity for these ions, which can be difficult to determine by other methods.

Experimental Protocols

HPLC-ELSD Method for Organic Impurities

This protocol describes a general method for the analysis of this compound and its primary organic byproduct, the dimer.

Table 2: HPLC-ELSD Experimental Protocol

| Parameter | Specification |

| Column | Mixed-Mode Anion Exchange/Reversed-Phase (e.g., SIELC Newcrom BH, 150 x 4.6 mm, 5 µm)[3] |

| Mobile Phase A | Water with 20 mM Ammonium Formate, pH 4.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 95% A, 5% B5-20 min: Linear gradient to 50% A, 50% B20-25 min: Hold at 50% A, 50% B25.1-30 min: Return to 95% A, 5% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| ELSD Settings | Nebulizer Temperature: 40 °CEvaporator Temperature: 60 °CGas Flow: 1.5 L/min |

| Sample Preparation | Accurately weigh approximately 100 mg of technical grade this compound and dissolve in 10 mL of Mobile Phase A. Filter through a 0.45 µm syringe filter before injection. |

| Quantification | Based on external standards for this compound and the dimer, if available. If a standard for the dimer is not available, its content can be estimated as a percentage of the main peak area. |

qNMR Protocol for Assay and Organic Impurities

This protocol provides a framework for determining the absolute purity of this compound and quantifying organic impurities.

Table 3: qNMR Experimental Protocol

| Parameter | Specification |

| Spectrometer | 400 MHz or higher |

| Solvent | Deuterium Oxide (D₂O) |

| Internal Standard | Maleic acid (certified reference material) |

| Sample Preparation | Accurately weigh approximately 20 mg of technical grade this compound and 10 mg of maleic acid into a vial. Dissolve in 0.75 mL of D₂O. Transfer to an NMR tube. |

| Acquisition Parameters | Pulse Program: zg30Number of Scans: 16Relaxation Delay (D1): 30 s (to ensure full relaxation of all protons) |

| Processing | Apply a line broadening of 0.3 Hz. Manually phase and baseline correct the spectrum. |

| Quantification | Integrate the well-resolved signals of this compound (e.g., the triplet corresponding to the protons adjacent to the hydroxyl group) and the singlet of the internal standard. Calculate the purity using the standard qNMR equation.[6][7] |

Ion Chromatography Protocol for Inorganic Anions

This protocol is designed for the quantification of sulfate in the technical grade material.

Table 4: Ion Chromatography Experimental Protocol

| Parameter | Specification |

| Column | Anion Exchange Column (e.g., Dionex IonPac AS14A)[11] |

| Eluent | 8.0 mM Sodium Carbonate / 1.0 mM Sodium Bicarbonate |

| Flow Rate | 1.2 mL/min |

| Injection Volume | 25 µL |

| Detection | Suppressed Conductivity |

| Sample Preparation | Accurately weigh approximately 100 mg of technical grade this compound and dissolve in 100 mL of deionized water. Further dilute as necessary to fall within the calibration range. |

| Quantification | Based on an external calibration curve prepared from a certified sulfate standard. |

Visualizations

Logical Workflow for Purity Analysis

Caption: Logical workflow for the purity analysis of technical grade this compound.

Experimental Workflow for HPLC-ELSD Analysis

Caption: Experimental workflow for the HPLC-ELSD analysis.

Signaling Pathway for Impurity Identification

Caption: Logical pathway from synthesis to impurity identification.

References

- 1. scientificlabs.com [scientificlabs.com]

- 2. This compound | 3542-44-7 | Benchchem [benchchem.com]

- 3. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH | SIELC Technologies [sielc.com]

- 4. Sodium 3-chloro-2-hydroxypropane-1-sulfonate | SIELC Technologies [sielc.com]

- 5. utm.mx [utm.mx]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. Analytical NMR [magritek.com]

- 8. Fast determination of sulfate by ion chromatography based on a permanently coated column - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. Quantitation of sulfate and thiosulfate in clinical samples by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ion chromatography for the determination of sulfate in STEALTH liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tools.thermofisher.com [tools.thermofisher.com]

A Historical Overview of Synthesis Methods for Hydroxypropanesulfonic Acid Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical synthesis methods for hydroxypropanesulfonic acid salts, with a focus on 3-hydroxy-1-propanesulfonic acid. The document details key synthetic routes, experimental protocols, and comparative data, offering valuable insights for researchers, chemists, and professionals in drug development.

Introduction

Hydroxypropanesulfonic acids and their salts are a class of organosulfur compounds that have found diverse applications, ranging from intermediates in the synthesis of pharmaceuticals and specialty chemicals to components in surfactants and electroplating solutions.[1][2] The historical development of their synthesis methods reflects the broader advancements in organic chemistry, particularly in the areas of sulfonation and addition reactions. This guide will explore the evolution of these synthetic strategies, focusing on the core methodologies that have been historically significant.

Primary Historical Synthesis Routes

Historically, two main strategies have dominated the synthesis of hydroxypropanesulfonic acid salts: the sulfonating addition to allyl alcohol and the ring-opening of 1,3-propane sultone.

Sulfonating Addition to Allyl Alcohol

One of the earliest and most fundamental methods for preparing salts of 3-hydroxypropane-1-sulfonic acid involves the reaction of allyl alcohol with a bisulfite solution.[1] This method is significant due to its use of readily available starting materials.

Reaction Scheme:

Key Historical Developments and Methodologies:

Early methods established that the reaction proceeds in the presence of finely-divided oxygen or an oxygen-releasing substance like hydrogen peroxide.[1][3] The reaction is typically carried out in an aqueous medium at temperatures not exceeding 40°C and under neutral to weakly alkaline conditions (up to pH 7.5).[1][3] To optimize the reaction, it was found to be preferable to gradually add the allyl alcohol to an excess of the bisulfite solution.[1][4] During the reaction, alkali is generated, which was continuously neutralized by the addition of an acid.[1][4]

Experimental Protocol: Preparation of Potassium 3-hydroxypropane-1-sulfonate

A detailed historical experimental protocol is described in a patent from the mid-20th century:

-

Preparation of Potassium Sulfite Solution: 192 grams of sulfur dioxide are passed into a solution of 320 grams of caustic potash in 1600 cm³ of water to obtain a neutral solution of potassium sulfite (pH 7-8).[4]

-

Reaction: Into this solution, 160.5 grams of an azeotropic mixture of allyl alcohol in water (72.3%) are added over 1-2 hours with vigorous stirring (1500 R.P.M.).[4] A current of air is passed through the mixture at a rate of 2 liters per minute.[4] The pH is maintained at 7-8 by the continuous addition of diluted sulfuric acid.[4]

-

Work-up and Isolation: The reaction solution is treated with sulfuric acid to convert all sulfite to sulfate. The solution is then evaporated to precipitate most of the potassium sulfate. The mixture is neutralized with potassium hydroxide, and the precipitated potassium sulfate is filtered off in the cold. The filtrate is evaporated to dryness. The resulting potassium salt of 3-hydroxypropane-1-sulfonic acid is recrystallized from 90% alcohol.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 90-95% of theoretical | [4] |

| Reaction Temperature | 10-60 °C (maintained) | [4] |

| pH | 7-8 | [4] |

Logical Workflow for Allyl Alcohol Sulfonation

Caption: Workflow for the synthesis of potassium 3-hydroxypropane-1-sulfonate from allyl alcohol.

Ring-Opening of 1,3-Propane Sultone

Another significant historical route to hydroxypropanesulfonic acid salts is through the nucleophilic ring-opening of 1,3-propane sultone.[1] 1,3-Propane sultone itself can be synthesized from 3-hydroxypropanesulfonic acid, which is typically produced from allyl alcohol as described above.[2] The sultone is a cyclic sulfonate ester that is highly reactive towards nucleophiles.[2][5]

Reaction Scheme:

Key Historical Developments and Methodologies:

This method involves the hydrolysis of the sultone, which can be achieved with a suitable nucleophile such as sodium hydroxide in an aqueous solution.[1] The high reactivity of 1,3-propane sultone allows this reaction to proceed under relatively mild conditions.[2] While this method is effective, the starting material, 1,3-propane sultone, is a known toxic and carcinogenic compound, which has led to the preference for other methods in many applications.[2][5]

Experimental Protocol: Hydrolysis of 1,3-Propane Sultone

Detailed historical experimental protocols for the direct synthesis of hydroxypropanesulfonic acid salts from 1,3-propane sultone are less commonly documented in the context of large-scale historical production due to the hazards associated with the starting material. However, the general procedure involves:

-

Reaction: Dissolving 1,3-propane sultone in an aqueous solution of a stoichiometric amount of a base, such as sodium hydroxide.

-

Heating: Gently heating the mixture to facilitate the ring-opening reaction.

-

Isolation: Evaporation of the water to yield the sodium salt of 3-hydroxypropanesulfonic acid.

Quantitative Data:

Due to the nature of this reaction being a straightforward hydrolysis, the yields are generally high, often approaching quantitative levels under controlled conditions.

Logical Relationship for 1,3-Propane Sultone Hydrolysis

References

- 1. This compound | 3542-44-7 | Benchchem [benchchem.com]

- 2. What is 1,3-Propane sultone - Chemical Supplier Unilong [unilongindustry.com]

- 3. GB782094A - Process for the preparation of salts of 3-hydroxy-propane-1-sulphonic acid - Google Patents [patents.google.com]

- 4. US2806876A - Process for preparing salts of 3-hydroxypropane-1-sulfonic acid - Google Patents [patents.google.com]

- 5. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Sodium 3-Hydroxypropane-1-sulfonate in Conductive Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of sodium 3-hydroxypropane-1-sulfonate as a doping agent in the synthesis of conductive polymers. This document outlines its role in modulating polymer properties and offers step-by-step procedures for chemical and electrochemical polymerization of common conductive polymers such as poly(3,4-ethylenedioxythiophene) (PEDOT), polypyrrole (PPy), and polyaniline (PANI).

Introduction

This compound is a versatile organic compound that can be employed as a dopant in the synthesis of intrinsically conductive polymers (ICPs). The incorporation of the 3-hydroxypropane-1-sulfonate anion into the polymer matrix during polymerization serves to stabilize the positive charges (polarons and bipolarons) formed along the polymer backbone, a process known as p-doping. The presence of the hydroxyl group and the sulfonate moiety can influence the resulting polymer's properties, including its electrical conductivity, solubility, hydrophilicity, and processability. These characteristics are crucial for applications in bioelectronics, sensors, and drug delivery systems.

Role of this compound in Conductive Polymer Synthesis

This compound acts as a source of counter-ions to balance the positive charges generated on the conductive polymer backbone during oxidative polymerization. The general mechanism involves the oxidation of the monomer, followed by the incorporation of the sulfonate anion to maintain charge neutrality. The hydroxyl group on the dopant can introduce hydrophilicity and potentially engage in hydrogen bonding, which can affect the polymer's morphology and its interaction with aqueous environments.

Data Presentation

The following tables summarize representative quantitative data for conductive polymers synthesized with various sulfonated dopants. While specific data for this compound is not extensively reported, these values from analogous systems provide a benchmark for expected performance.

Table 1: Representative Electrical Conductivity of Conductive Polymers with Sulfonate Dopants

| Conductive Polymer | Dopant | Synthesis Method | Conductivity (S/cm) |

| PEDOT | Polystyrene sulfonate (PSS) | Chemical Oxidation | 1 - 1000 |

| PEDOT | Sulfonated polyarylether sulfone (SPAES) | Chemical Oxidation | Up to ~60 |

| Polypyrrole (PPy) | p-tolyl sulfonic acid | Chemical Oxidation | ~42.7 |

| Polyaniline (PANI) | Sulfuric Acid | Chemical Oxidation | ~1.09 |

| Polyaniline (PANI) | Camphorsulfonic acid (CSA) | Chemical Oxidation | 10⁻² - 10⁰ |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₇NaO₄S |

| Molecular Weight | 162.14 g/mol |

| Melting Point | 260 °C (decomposes) |

| Solubility | Soluble in water |

Experimental Protocols

The following are detailed, representative protocols for the synthesis of conductive polymers using this compound as a dopant. These protocols are based on established methods for similar sulfonated dopants. Researchers should optimize these conditions for their specific applications.

Protocol 1: Chemical Oxidative Synthesis of PEDOT doped with this compound

Objective: To synthesize a dispersion of poly(3,4-ethylenedioxythiophene) (PEDOT) doped with 3-hydroxypropane-1-sulfonate anions via chemical oxidative polymerization.

Materials:

-

3,4-ethylenedioxythiophene (EDOT) monomer

-

This compound

-

Sodium persulfate (Na₂S₂O₈)

-

Iron(III) sulfate (Fe₂(SO₄)₃) (optional, as catalyst)

-

Deionized (DI) water

-

Methanol

-

Acetone

Equipment:

-

Glass reactor with a magnetic stirrer and temperature control

-

Syringe pump or dropping funnel

-

Centrifuge

-

Dialysis membrane (MWCO 10-14 kDa)

-

Filtration apparatus

Procedure:

-

Dopant Solution Preparation: Dissolve a desired amount of this compound in DI water in the glass reactor to create an aqueous solution (e.g., 0.1 M). The molar ratio of dopant to monomer can be varied to optimize properties.

-

Monomer Addition: Add the EDOT monomer to the dopant solution with vigorous stirring. A typical molar ratio of EDOT to the sulfonate group is in the range of 1:1 to 1:2.5.

-

Initiation of Polymerization: Prepare a separate aqueous solution of the oxidant, sodium persulfate. The molar ratio of oxidant to monomer is typically around 1:1 to 1.5:1. If using an iron(III) sulfate catalyst, a small amount can be added to the monomer/dopant solution before the oxidant.

-

Slowly add the oxidant solution to the monomer/dopant mixture dropwise using a syringe pump or dropping funnel over a period of 30-60 minutes at a controlled temperature (e.g., 20-25 °C).

-

Polymerization Reaction: Allow the reaction to proceed with continuous stirring for 24 hours at room temperature. The solution should turn a deep blue/black color, indicating the formation of PEDOT.

-

Purification:

-

Terminate the reaction by adding methanol.

-

Purify the resulting PEDOT dispersion by repeated centrifugation and redispersion in DI water to remove unreacted monomer and oxidant byproducts.

-

Alternatively, purify the dispersion by dialysis against DI water for 48-72 hours, changing the water frequently.

-

-

Final Product: The final product is an aqueous dispersion of PEDOT doped with 3-hydroxypropane-1-sulfonate. The dispersion can be cast into films for characterization.

Protocol 2: Electrochemical Synthesis of Polypyrrole (PPy) doped with this compound

Objective: To deposit a film of polypyrrole (PPy) doped with 3-hydroxypropane-1-sulfonate anions onto a working electrode via electrochemical polymerization.

Materials:

-

Pyrrole monomer (freshly distilled)

-

This compound

-

Acetonitrile or DI water (as solvent)

-

Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or gold)

-

Counter electrode (e.g., platinum mesh or carbon rod)

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))

Equipment:

-

Potentiostat/Galvanostat

-

Electrochemical cell

-

Nitrogen or Argon gas source for deaeration

Procedure:

-

Electrolyte Preparation: Prepare the electrolyte solution by dissolving the pyrrole monomer (e.g., 0.1 M) and this compound (e.g., 0.1 M) in the chosen solvent (acetonitrile or water).

-

Deaeration: Purge the electrolyte solution with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

-

Electrochemical Cell Setup: Assemble the three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

-

Electropolymerization:

-

Potentiostatic Method: Apply a constant potential (e.g., +0.8 V vs. Ag/AgCl) to the working electrode. The polymerization time will determine the thickness of the PPy film. A dark film will be observed growing on the working electrode.

-

Galvanostatic Method: Apply a constant current density (e.g., 1 mA/cm²) to the working electrode.

-

Cyclic Voltammetry Method: Cycle the potential between a lower limit (e.g., -0.2 V) and an upper limit (e.g., +0.8 V) for a set number of cycles. An increasing current with each cycle indicates polymer deposition.

-

-

Film Rinsing: After polymerization, carefully remove the working electrode from the cell and rinse it thoroughly with the pure solvent (acetonitrile or water) to remove any unreacted monomer and excess electrolyte.

-

Drying: Dry the PPy-coated electrode under a gentle stream of nitrogen or in a vacuum oven at a low temperature.

Visualizations

The following diagrams illustrate the conceptual workflows and relationships in the synthesis of conductive polymers using this compound.

Caption: Workflow for Chemical Oxidative Polymerization.

Caption: Workflow for Electrochemical Polymerization.

Caption: Conceptual Doping Mechanism.

Application Notes and Protocols: Sodium 3-hydroxypropane-1-sulfonate as a Dopant in Polypyrrole Films

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polypyrrole (PPy) is a widely studied conducting polymer with significant potential in biomedical applications, including biosensors and drug delivery systems, owing to its biocompatibility, stability, and tunable conductivity.[1] The properties of PPy films are intrinsically linked to the dopant anion incorporated into the polymer matrix during synthesis. This process, known as doping, creates charge carriers along the polymer backbone, rendering it electrically conductive.[2]

This document provides detailed application notes and protocols for the use of sodium 3-hydroxypropane-1-sulfonate as a dopant in the synthesis of PPy films. The presence of a hydroxyl group in this dopant is anticipated to enhance the hydrophilicity and biocompatibility of the resulting PPy films, making them particularly suitable for applications in aqueous environments and for interaction with biological systems.[1]

Signaling Pathways and Doping Mechanism

The fundamental principle behind the conductivity of polypyrrole lies in the creation of charge carriers along its backbone through oxidation. This process is stabilized by the incorporation of anionic dopants. The sulfonate group of this compound acts as the counter-ion to the positive charges (polarons and bipolarons) formed on the PPy chain during polymerization.

Caption: Doping mechanism of Polypyrrole with this compound.

Experimental Protocols

Chemical Synthesis of PPy Doped with this compound (PPy-OH)

This protocol is adapted from a study by Liu et al. (2024).[3][4][5]

Materials:

-

Pyrrole (Py)

-

This compound

-

Ammonium persulfate (APS)

-

Ethanol

-

Distilled water

-

Acetone

Procedure:

-

Dissolve 0.71 ml (10 mmol) of pyrrole and 3.24 g (20 mmol) of this compound in 100 ml of a 50% (v/v) ethanol/water solution.

-

Separately, prepare a solution of 4.56 g (20 mmol) of ammonium persulfate (APS) in a suitable amount of distilled water.

-

Cool the pyrrole and dopant solution to 0°C under vigorous magnetic stirring.

-

Slowly add the APS solution dropwise to the cooled pyrrole solution.

-

Continue stirring the reaction mixture for 12 hours at 0°C.

-

Quench the reaction by adding a 50% ethanol solution.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate thoroughly with distilled water, followed by ethanol, and then acetone, each three times.

-

Dry the resulting PPy-OH powder under vacuum.

Electrochemical Synthesis of PPy Films

This is a general protocol that can be adapted for the electrochemical deposition of PPy films doped with this compound.

Materials:

-

Pyrrole (Py)

-

This compound

-

Deionized water

-

Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or stainless steel)

-

Counter electrode (e.g., platinum wire or graphite rod)

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))

-

Potentiostat/Galvanostat

Procedure:

-

Prepare an aqueous electrolyte solution containing 0.1 M pyrrole and 0.1 M this compound.

-

Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

-

Connect the electrodes to a potentiostat/galvanostat.

-

Deposit the PPy film onto the working electrode using either potentiostatic (constant potential) or galvanostatic (constant current) methods.

-

Potentiostatic Deposition: Apply a constant potential in the range of +0.6 V to +1.0 V (vs. Ag/AgCl). The deposition time will influence the film thickness.

-

Galvanostatic Deposition: Apply a constant current density in the range of 0.1 to 1.0 mA/cm². The total charge passed will determine the film thickness.

-

-

After deposition, rinse the PPy-coated electrode with deionized water to remove any unreacted monomer and excess dopant.

-

Dry the film at room temperature or in a low-temperature oven.

Caption: Experimental workflow for electrochemical synthesis of PPy films.

Data Presentation

Quantitative data for PPy films doped specifically with this compound is limited. The following tables provide a summary of expected properties based on the available information and data from PPy films doped with analogous sulfonate dopants such as p-toluene sulfonate (pTS) and dodecylbenzene sulfonate (DBS).

Table 1: Synthesis Parameters and Resulting Polymer Properties

| Parameter | Chemical Synthesis | Electrochemical Synthesis | Reference |

| Dopant | This compound | This compound | [3][4][5] |

| Pyrrole Conc. | ~0.1 M | 0.1 M | [3][4][5] |

| Dopant Conc. | ~0.2 M | 0.1 M | [3][4][5] |

| Oxidant | Ammonium Persulfate | N/A (Electrochemical) | [3][4][5] |

| Solvent | 50% Ethanol/Water | Water | [3][4][5] |

| Avg. Molecular Weight | 127,633 g/mol | Not Reported | [3] |

| Polydispersity Index | 2.67 | Not Reported | [3] |

Table 2: Expected Physicochemical Properties of Doped PPy Films (Comparative)

| Property | PPy-OH (Expected) | PPy-pTS | PPy-DBS | Reference |

| Conductivity (S/cm) | 1-100 | 10-150 | 1-50 | [6][7] |

| Electrochemical Stability | Good | Good | Moderate | [6] |

| Hydrophilicity | High | Moderate | Low | [1] |

| Biocompatibility | High | Good | Moderate | [1] |

Note: The values for PPy-OH are expected ranges based on the properties of similar sulfonate-doped PPy films and the anticipated effect of the hydroxyl group.

Characterization Protocols

Four-Point Probe for Conductivity Measurement

-

A four-point probe setup is used to measure the sheet resistance of the deposited PPy film.

-

The conductivity (σ) is calculated using the formula: σ = 1 / (R_s * t), where R_s is the sheet resistance and t is the film thickness.

Cyclic Voltammetry (CV) for Electrochemical Characterization

-

Perform CV in a monomer-free electrolyte solution (e.g., 0.1 M KCl).

-

Scan the potential within a range where the polymer is active (e.g., -0.8 V to +0.8 V vs. Ag/AgCl) at various scan rates.

-

The resulting voltammogram provides information on the redox behavior, stability, and capacitive properties of the film.

Fourier-Transform Infrared Spectroscopy (FTIR) for Structural Analysis

-

Acquire the FTIR spectrum of the PPy film.

-

Characteristic peaks for PPy include C-N stretching, C-C stretching, and N-H bending. The presence of sulfonate group vibrations (around 1020 cm⁻¹) from the dopant can also be confirmed.[4]

Applications in Drug Development

The hydrophilic nature and biocompatibility of PPy films doped with this compound make them promising candidates for various applications in drug development:

-

Controlled Drug Delivery: The redox-active nature of PPy allows for the electrically stimulated release of incorporated drug molecules. Anionic drugs can be used as dopants and released upon electrochemical reduction of the polymer backbone.

-

Biosensors: The conductive PPy matrix can be used to immobilize enzymes or antibodies for the detection of specific biomolecules. The hydroxyl groups on the dopant may aid in the covalent attachment of these biorecognition elements.

-

Scaffolds for Tissue Engineering: The biocompatible and conductive properties of these films can support cell adhesion and proliferation, making them suitable for use as scaffolds in tissue regeneration.

Caption: Application pathways for PPy doped with this compound.

References

- 1. This compound | 3542-44-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A reconfigurable integrated smart device for real-time monitoring and synergistic treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pure.skku.edu [pure.skku.edu]

Application Notes and Protocols for Electroplating Intermediates Derived from Sodium 3-Hydroxypropane-1-sulfonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of electroplating intermediates derived from sodium 3-hydroxypropane-1-sulfonate. This document details their synthesis, mechanisms of action, and applications in nickel and copper electroplating, supported by experimental protocols and performance data.

Introduction to Sulfopropylated Electroplating Intermediates

This compound is a key precursor for synthesizing a class of organic additives used in electroplating baths. These additives, often referred to as sulfopropylated intermediates, are instrumental in achieving bright, level, and ductile metal deposits. Their primary functions include grain refinement, leveling of the coating, and enhancing the throwing power of the plating bath. These intermediates are widely employed in decorative and functional plating applications across various industries, including automotive, electronics, and aerospace.

The core structure of these intermediates typically features a sulfonate group, which imparts water solubility and influences the electrochemical behavior at the cathode surface. The versatility of this compound allows for the synthesis of a range of derivatives with specific functionalities, tailored for either nickel or copper plating processes.

Application in Nickel Electroplating

In nickel electroplating, derivatives of this compound, such as Pyridinium Hydroxy Propyl Sulfobetaine (PPS-OH), are primarily utilized as strong leveling agents. They play a crucial role in producing brilliant, smooth, and uniform nickel coatings, especially in high-current-density areas.

Mechanism of Action: Leveling in Nickel Plating

Leveling agents function by selectively adsorbing onto microscopic peaks on the substrate surface. This adsorption inhibits the deposition of nickel ions at these high points, allowing for a higher rate of deposition in the microscopic valleys. Over time, this differential deposition rate leads to a smoothing or "leveling" of the surface. Pyridine derivatives, like PPS-OH, are particularly effective due to their chemical structure, which facilitates strong adsorption on the cathode.

Figure 1: Leveling mechanism of PPS-OH in nickel electroplating.

Performance Data

The performance of nickel plating baths is significantly enhanced by the addition of sulfopropylated intermediates. The following table summarizes typical performance characteristics.

| Intermediate | Concentration (mg/L) | Effect on Appearance | Leveling Performance | Current Density Range |

| PPS-OH | 50 - 500 | Produces extremely brilliant, white-bright coatings. | Excellent, especially in high and medium current density regions.[1][2] | Wide operating window. |

| BOSS | 0.05 - 0.2 (ml/L) | Results in a clear, bright white deposit. | High-speed brightening and leveling, particularly in low current density areas.[3] | Suitable for barrel and rack plating. |

Experimental Protocols

This protocol describes a one-pot synthesis method for PPS-OH.

Materials:

-

Sodium metabisulfite

-

Sodium sulfite

-

Deionized water

-

Polyether F-6 (catalyst)

-

Citric acid (complexing agent)

-

Epichlorohydrin

-

Pyridine

-

Triethylamine (impurity remover)

-

Stabilizers (e.g., 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl)

-

Vitamin C derivative

Procedure:

-

In a reaction vessel, dissolve sodium metabisulfite in deionized water at room temperature with stirring.

-

Add sodium sulfite to adjust the pH of the solution to 5.2-5.5.

-

Add the catalyst (Polyether F-6) and complexing agent (citric acid).

-

Heat the mixture to 60-70°C under a nitrogen atmosphere.

-

Slowly add epichlorohydrin dropwise. An exothermic reaction will occur. This ring-opening reaction forms 3-chloro-2-hydroxy propanesulfonate.[4]

-

To the resulting solution, add pyridine and reflux the mixture.

-